C–N Cross‑Coupling Yield: 2‑Naphthyl vs 1‑Naphthyl
Under identical Pd₂(dba)₃/tBuXPhos conditions, the 2‑naphthyl derivative is obtained in 73% isolated yield, while the 1‑naphthyl isomer yields only 20% [1]. This 3.65‑fold difference arises from the steric congestion imposed by the peri‑hydrogen in 1‑bromonaphthalene.
| Evidence Dimension | Isolated yield in Pd‑catalyzed C–N coupling |
|---|---|
| Target Compound Data | (R)-N-(2-Naphthyl) tert‑butanesulfinamide: 73% |
| Comparator Or Baseline | (R)-N-(1-Naphthyl) tert‑butanesulfinamide: 20% |
| Quantified Difference | +53 percentage points (3.65× higher) |
| Conditions | 1 mmol (R)-tert‑butanesulfinamide, 1.3 mmol ArBr, 2 mol% Pd₂(dba)₃, 5 mol% tBuXPhos, 2.4 equiv NaOH, 0.3 mL H₂O, toluene, 90 °C, 20 h |
Why This Matters
Procurement of the 2‑naphthyl isomer is economically and operationally preferred because the 1‑naphthyl congener cannot be produced in acceptable yield by the same industrial route.
- [1] Sun, X.; Tu, X.; Dai, C.; Zhang, X.; Zeng, Q. Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. J. Org. Chem. 2012, 77, 4454–4459. View Source
